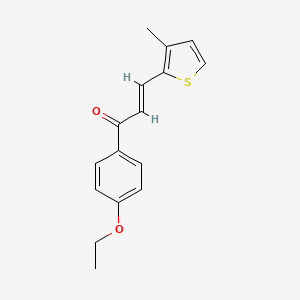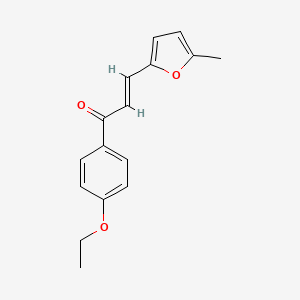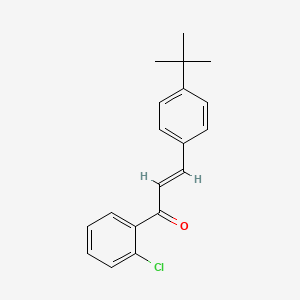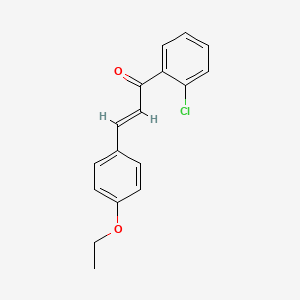
(2E)-1-(2-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2E)-1-(2-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one is a compound of interest due to its potential applications in various scientific research fields. It is an organic compound that belongs to the phenylpropene family, and it has a molecular formula of C14H13ClO. This compound has been studied in recent years due to its potential applications in the synthesis of pharmaceuticals and other compounds.
Aplicaciones Científicas De Investigación
2E)-1-(2-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one has been studied for its potential applications in various scientific research fields. This compound has been studied for its potential use in the synthesis of pharmaceuticals, such as anti-inflammatory and anti-cancer drugs. Additionally, this compound has been studied for its potential applications in the synthesis of other compounds, such as dyes and pigments. This compound has also been studied for its potential use in the synthesis of materials for use in electronics and optics.
Mecanismo De Acción
The mechanism of action of 2E)-1-(2-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one is not fully understood. However, it is believed that this compound may act as a catalyst in the synthesis of other compounds. Additionally, this compound may act as a ligand, binding to other molecules and forming complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2E)-1-(2-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one have not been extensively studied. However, this compound has been studied for its potential use in the synthesis of pharmaceuticals, and it is believed that this compound may have anti-inflammatory and anti-cancer properties. Additionally, this compound may have an effect on the body’s metabolism and energy levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2E)-1-(2-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one in lab experiments include its low cost and availability, as well as its ability to act as a catalyst in the synthesis of other compounds. Additionally, this compound is relatively stable and can be stored for long periods of time. The limitations of using this compound in lab experiments include its potential toxicity, as well as its potential to react with other compounds and form new compounds. Additionally, this compound may have unpredictable effects on biochemical and physiological processes.
Direcciones Futuras
The potential future directions for 2E)-1-(2-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one include further research into its potential applications in the synthesis of pharmaceuticals, dyes, pigments, and materials for use in electronics and optics. Additionally, further research into its potential biochemical and physiological effects is needed. Additionally, further research into its potential toxicity and its potential to react with other compounds is needed. Finally, further research into its potential to act as a catalyst in the synthesis of other compounds is needed.
Métodos De Síntesis
The synthesis of 2E)-1-(2-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one can be achieved through a variety of methods. One common method is the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. This reaction can be used to synthesize 2E)-1-(2-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one by reacting a phosphonium ylide with a ketone. Another method of synthesis is the Ullmann reaction, which involves the reaction of an aryl halide with an arylboronic acid to form a biaryl compound. This reaction can be used to synthesize 2E)-1-(2-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one by reacting an aryl halide with an arylboronic acid.
Propiedades
IUPAC Name |
(E)-1-(2-chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO2/c1-2-20-14-10-7-13(8-11-14)9-12-17(19)15-5-3-4-6-16(15)18/h3-12H,2H2,1H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKHUBLVPCQPBQ-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

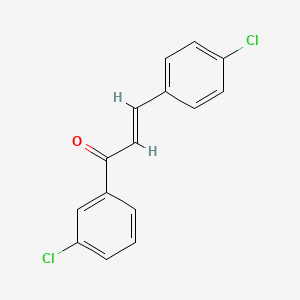
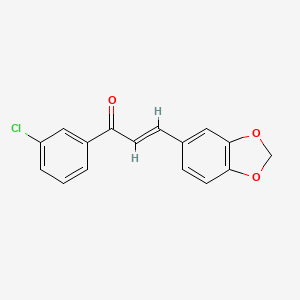
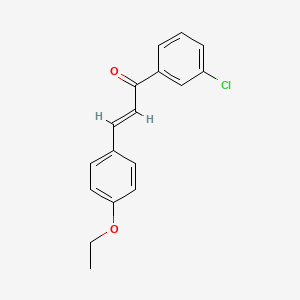
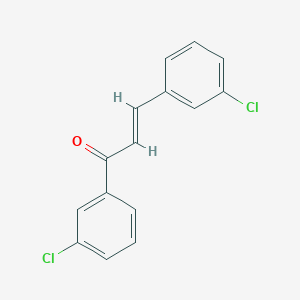
![(2E)-1-(3-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346417.png)


